2-(Oxan-2-yl)ethyl methanesulfonate
Overview
Description
Synthesis Analysis
While specific synthesis methods for 2-(Oxan-2-yl)ethyl methanesulfonate were not found, it is known that water-soluble compounds were obtained by reactions between the corresponding metal salts and 2,2,2-tris (pyrazol-1-yl)ethyl methanesulfonate . These compounds were isolated as air-stable solids .Molecular Structure Analysis
The molecular formula of this compound is C8H16O4S . Its molecular weight is 208.28 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, it is known that it is used as an ethylating agent. Ethylating agents are known to react with nucleophiles such as hydroxy, amino, and sulfhydryl groups in model and biological materials .Scientific Research Applications
Theoretical Structure and Vibrational Analysis
Research has been conducted on the electronic structure and vibrational analysis of ethyl methanesulfonate, a compound closely related to 2-(Oxan-2-yl)ethyl methanesulfonate. Using optimization methods based on density functional theory, researchers have determined the electronic structure of ethyl methanesulfonate and the methanesulfonate anion, revealing insights into its mutagenic and carcinogenic processes. These studies contribute to understanding the behavior of sulfonate esters at the molecular level (Tuttolomondo et al., 2005).
Chemical Synthesis Applications
Several studies have highlighted the applications of methanesulfonate esters in organic synthesis. For example, the selective hydrolysis of methanesulfonate esters has been studied for its potential in the pharmaceutical industry, demonstrating the ability to remove potentially genotoxic alkyl esters of methane sulfonic acid in drug synthesis processes (Chan et al., 2008). Moreover, diethyltin-based three-dimensional self-assemblies derived from sulfonate-phosphonate ligands have been synthesized, revealing potential applications in materials science and coordination chemistry (Shankar et al., 2011).
Environmental Science and Safety
The environmental impact and safety of methanesulfonate esters have also been addressed. Studies have investigated the OH-radical-induced oxidation of methanesulfinic acid, leading to the formation of methanesulfonic acid, and outlined the reactions of methanesulfonyl radicals in the presence and absence of dioxygen. These findings are crucial for understanding the environmental degradation pathways of sulfonate esters and their impact on atmospheric chemistry (Flyunt et al., 2001).
Mechanism of Action
Target of Action
2-(Oxan-2-yl)ethyl methanesulfonate is a biological alkylating agent . The primary targets of this compound are the genetic material of an organism, specifically the DNA.
Mode of Action
The compound interacts with its targets by undergoing fission of its alkyl-oxygen bonds within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This interaction results in the modification of the genetic material of the organism.
Biochemical Pathways
The compound affects the biochemical pathways related to DNA repair and replication. It induces point and segment mutations, which are believed to be caused by mutagenic DNA alterations . These alterations result in occasional base-pairing mistakes .
Pharmacokinetics
Given its molecular weight of 20828 , it can be inferred that it may have good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include the induction of mutations in the DNA of the organism. This can lead to changes in the genetic material, potentially affecting the organism’s phenotype.
Properties
IUPAC Name |
2-(oxan-2-yl)ethyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4S/c1-13(9,10)12-7-5-8-4-2-3-6-11-8/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIOPBDFZAZNQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC1CCCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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